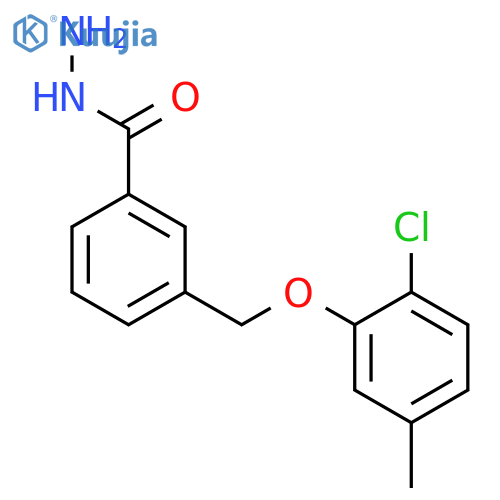Cas no 832740-01-9 (3-(2-chloro-5-methylphenoxy)methylbenzohydrazide)

832740-01-9 structure
商品名:3-(2-chloro-5-methylphenoxy)methylbenzohydrazide
CAS番号:832740-01-9
MF:C15H15ClN2O2
メガワット:290.744802713394
MDL:MFCD03423106
CID:3058092
PubChem ID:7020966
3-(2-chloro-5-methylphenoxy)methylbenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 3-(2-Chloro-5-methyl-phenoxymethyl)-benzoic acid hydrazide
- 3-(2-chloro-5-methylphenoxy)methylbenzohydrazide
- STK312922
- 3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide
- EN300-228823
- CS-0281110
- BBL039053
- 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid hydrazide
- AKOS000305308
- 3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide
- 3-(2-CHLORO-5-METHYLPHENOXYMETHYL)BENZOHYDRAZIDE
- 832740-01-9
- DTXSID301191019
-
- MDL: MFCD03423106
- インチ: InChI=1S/C15H15ClN2O2/c1-10-5-6-13(16)14(7-10)20-9-11-3-2-4-12(8-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)
- InChIKey: LQYZQLKSRIQDRA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 290.0822054Da
- どういたいしつりょう: 290.0822054Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 64.4Ų
3-(2-chloro-5-methylphenoxy)methylbenzohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-50mg |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 50mg |
¥1612.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-5g |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 5g |
¥17381.00 | 2024-07-28 | |
| Enamine | EN300-228823-0.05g |
3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-1g |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 1g |
¥6451.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-2.5g |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 2.5g |
¥12670.00 | 2024-07-28 | |
| abcr | AB498671-1 g |
3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 1g |
€231.60 | 2022-03-24 | ||
| Enamine | EN300-228823-0.5g |
3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 95% | 0.5g |
$175.0 | 2024-06-20 | |
| Enamine | EN300-228823-10g |
3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 10g |
$1101.0 | 2023-09-15 | ||
| Enamine | EN300-228823-10.0g |
3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide |
832740-01-9 | 95% | 10.0g |
$1101.0 | 2024-06-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1351780-500mg |
3-((2-Chloro-5-methylphenoxy)methyl)benzohydrazide |
832740-01-9 | 95% | 500mg |
¥3775.00 | 2024-07-28 |
3-(2-chloro-5-methylphenoxy)methylbenzohydrazide 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
832740-01-9 (3-(2-chloro-5-methylphenoxy)methylbenzohydrazide) 関連製品
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:832740-01-9)3-(2-chloro-5-methylphenoxy)methylbenzohydrazide

清らかである:99%/99%
はかる:1g/5g
価格 ($):191.0/555.0